9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Catalog No.
S12601446
CAS No.
M.F
C28H29BrN2O3
M. Wt
521.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10...

Product Name

9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

IUPAC Name

9-bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Molecular Formula

C28H29BrN2O3

Molecular Weight

521.4 g/mol

InChI

InChI=1S/C28H29BrN2O3/c1-3-5-16-33-23-13-8-20(9-14-23)28-31-26(24-17-21(29)10-15-27(24)34-28)18-25(30-31)19-6-11-22(12-7-19)32-4-2/h6-15,17,26,28H,3-5,16,18H2,1-2H3

InChI Key

ITHMGWUNWALEAD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=C(O2)C=CC(=C5)Br

9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex heterocyclic compound characterized by its unique structural features. The compound consists of a dihydropyrazolo-benzoxazine core, which is further substituted with bromine, butoxy, and ethoxy groups at specific positions. Its molecular formula is C19H22BrN3OC_{19}H_{22}BrN_3O and it has a molecular weight of approximately 395.3 g/mol. The presence of the bromine atom enhances its reactivity, while the butoxy and ethoxy substituents contribute to its solubility and potential biological activity.

Typical for heterocycles, including electrophilic substitution due to the presence of the bromine atom. It may also participate in nucleophilic reactions at the benzoxazine moiety or undergo cycloaddition reactions owing to its unsaturated nature. The unique structure allows for potential modifications that can lead to derivatives with altered properties.

Synthesis of 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions:

  • Formation of the Dihydropyrazole Core: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Bromination: The introduction of the bromine atom can be performed using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Alkylation: The butoxy and ethoxy groups can be introduced via alkylation reactions with suitable alkyl halides.
  • Cyclization: Final cyclization steps may involve heating or refluxing under acidic or basic conditions to form the benzoxazine structure.

These steps may vary based on specific experimental conditions and desired yields.

The compound's unique structure suggests various applications:

  • Pharmaceuticals: Potential use as a lead compound in drug development due to its anticipated biological activities.
  • Material Science: Its heterocyclic nature could make it suitable for use in polymers or coatings that require specific thermal or mechanical properties.
  • Dyes and Pigments: The presence of aromatic groups may allow for applications in dye chemistry.

Interaction studies are crucial for understanding the compound's behavior in biological systems. Preliminary assessments could involve:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Toxicological Assessments: Investigating potential cytotoxicity or adverse effects in cellular models.
  • Metabolic Stability: Understanding how the compound is metabolized within biological systems could provide insights into its pharmacokinetics.

Several compounds share structural similarities with 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. Here are a few notable examples:

Compound NameStructureUnique Features
9-Bromo-2-(3,4-dimethoxyphenyl)-5-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineStructureContains dimethoxy substitutions enhancing solubility
4-Benzoyl-2-(4-bromophenyl)-1-(4-methoxyphenyl)-1,2-dihydropyrimidino[4,3-c][1,4]benzoxazineStructureExhibits different reactivity patterns due to pyrimidine core
9-Bromo-5-(4-methoxyphenyl)-2-(4-butylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineStructureVariation in alkyl chain length impacts physical properties

Uniqueness

The uniqueness of 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of substituents which may impart distinct solubility characteristics and biological activities compared to other similar compounds. Its potential as a pharmaceutical candidate warrants further exploration in medicinal chemistry contexts.

This comprehensive overview highlights the significance of 9-Bromo-5-(4-butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in various fields ranging from pharmaceuticals to material science while emphasizing the need for further research into its properties and applications.

XLogP3

7.1

Hydrogen Bond Acceptor Count

5

Exact Mass

520.13616 g/mol

Monoisotopic Mass

520.13616 g/mol

Heavy Atom Count

34

Dates

Modify: 2024-08-09

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